N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a benzothiazole derivative characterized by a 5-methoxy-substituted benzothiazole core linked to a morpholinoethyl group via a butyramide chain. The benzothiazole scaffold is renowned for its pharmacological relevance, particularly in anticancer, antimicrobial, and antidiabetic research. The morpholinoethyl moiety is a common pharmacophore in medicinal chemistry, often employed to optimize pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S.ClH/c1-3-4-17(22)21(8-7-20-9-11-24-12-10-20)18-19-15-13-14(23-2)5-6-16(15)25-18;/h5-6,13H,3-4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKJILKXILPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxybenzo[d]thiazol-2-amine
The benzo[d]thiazole ring is constructed via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide under acidic conditions.
- Reaction Conditions :
- Yield : 68–72% after recrystallization from ethyl acetate.
Preparation of 2-Morpholinoethylamine
2-Morpholinoethylamine is synthesized via nucleophilic ring-opening of morpholine with 2-bromoethylamine hydrobromide.
- Procedure :
- Purification : Distillation under vacuum yields 2-morpholinoethylamine as a colorless liquid (purity >95%).
Amide Bond Formation: Coupling of 5-Methoxybenzo[d]thiazol-2-amine with Butyryl Chloride
The amidation step employs Schotten-Baumann conditions to minimize side reactions.
- Reaction Setup :
- Workup :
- The mixture is diluted with water, and the precipitate is filtered and washed with cold ethanol.
- Intermediate Product : N-(5-Methoxybenzo[d]thiazol-2-yl)butyramide (yield: 85%).
N-Alkylation with 2-Morpholinoethylamine
The tertiary amine is introduced via N-alkylation using a Mitsunobu reaction or direct alkylation.
- Mitsunobu Protocol :
- Direct Alkylation Alternative :
- Heating the amide with 2-morpholinoethylamine and potassium carbonate in dimethylformamide (DMF) at 80°C for 8 hours achieves comparable yields (75%) but requires longer reaction times.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability.
- Procedure :
- Characterization :
Optimization Strategies and Critical Parameters
Solvent Selection for Amidation
Polar aprotic solvents (e.g., THF, DMF) improve reaction kinetics by stabilizing the transition state. Non-polar solvents result in <50% conversion due to poor solubility of the amine.
Catalytic Effects in N-Alkylation
The Mitsunobu reaction offers superior regioselectivity compared to direct alkylation, albeit at higher cost. Catalytic iodine (5 mol%) in DMF accelerates direct alkylation by 30%.
Purity Enhancement Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 1:3 to 1:1) removes triphenylphosphine oxide byproducts.
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% HPLC purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 6.8 minutes (purity 99.2%).
Scalability and Industrial Considerations
Pilot-scale production (10 kg batch) necessitates:
- Continuous Flow Reactors : For amidation and alkylation steps to enhance heat transfer.
- Cost-Effective Catalysts : Replacing triphenylphosphine with polymer-supported reagents reduces waste.
- Crystallization Control : Anti-solvent addition (heptane) ensures uniform particle size distribution.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride exhibits promising anticancer properties. Preliminary studies have shown its potential as an inhibitor of key proteins involved in tumor growth and survival, particularly:
- Topoisomerase IIα Inhibition : Compounds similar to this structure have been identified as potent inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung) and MCF7 (breast) cells, with IC50 values indicating effective inhibition at low concentrations .
- STAT3 Pathway Modulation : The compound may inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is often overexpressed in several cancers. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Cytotoxicity | A549, MCF7 Cancer Cell Lines | |
| Topoisomerase IIα Inhibition | DNA Replication and Repair | |
| STAT3 Inhibition | Tumor Growth Regulation |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Structural modifications can enhance its biological activity or alter pharmacokinetic properties. For example:
- Use of Solvents : The synthesis may utilize solvents like dimethyl sulfoxide (DMSO) to optimize yields.
- Catalysts : Various reagents such as acids or bases can facilitate reactions that enhance the compound's efficacy.
Case Studies and Clinical Relevance
While direct clinical applications are still under investigation, several case studies highlight the potential of related compounds in clinical settings:
- Combination Therapies : Compounds with similar structures have been explored in combination with existing chemotherapeutics to enhance efficacy and reduce resistance .
- Preclinical Trials : Promising results from preclinical trials indicate that derivatives may enter clinical trials targeting specific cancers characterized by aberrant STAT3 signaling.
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The compound shares structural similarities with several benzothiazole-based derivatives, differing primarily in substituent patterns (Table 1). Key analogues include:
Key Observations:
- Substituent Effects : The 5-methoxy group in the target compound is electron-withdrawing, which may alter electronic density on the benzothiazole ring compared to electron-donating methyl groups in analogues. This could influence binding interactions with biological targets.
- In contrast, the methoxy group in the target compound may balance lipophilicity and solubility.
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 468.9 g/mol. The compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a butyramide functional group, which contribute to its biological activity.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. Notably, the compound demonstrated cytotoxic effects in both 2D and 3D cell culture systems.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| MRC-5 | 3.11 ± 0.26 | 2D |
The data indicates that while the compound is effective against cancer cells, it also affects normal lung fibroblasts (MRC-5), suggesting the need for further optimization to enhance selectivity towards tumor cells .
The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and DNA. The compound may exert its effects by modulating these targets, leading to alterations in cellular processes and pathways associated with tumor growth and survival .
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Study on Apoptosis Induction : A study demonstrated that the compound could induce apoptotic cell death in HeLa cancer cells, significantly blocking the cell cycle at the sub-G1 phase .
- Antimicrobial Activity : In addition to its antitumor effects, this compound has shown promising antimicrobial activity against several bacterial strains, indicating a broader therapeutic potential .
Comparison with Similar Compounds
When compared to similar compounds within its class, this compound exhibits unique properties due to its specific functional groups that enhance solubility and bioavailability.
Table 2: Comparison with Related Compounds
| Compound Name | Antitumor Activity | Selectivity for Cancer Cells |
|---|---|---|
| N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide | High | Moderate |
| N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)butyramide | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
- Methodology: Multi-step synthesis typically involves coupling a 5-methoxybenzo[d]thiazol-2-amine derivative with a morpholinoethyl-substituted butyramide precursor. Key steps include amide bond formation (e.g., using EDCI/HOBt coupling reagents) and acid-catalyzed salt formation for hydrochloride isolation .
- Critical factors:
- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may increase side reactions (e.g., hydrolysis of the morpholinoethyl group) .
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalysts: Triethylamine or DMAP is used to neutralize HCl byproducts during amidation .
Q. How is the molecular structure characterized using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR):
- 1H-NMR identifies protons on the methoxybenzothiazole (δ 3.8–4.0 ppm for OCH3) and morpholinoethyl groups (δ 2.4–2.6 ppm for N-CH2) .
- 13C-NMR confirms the butyramide carbonyl (δ ~170 ppm) and benzothiazole C-S bonds (δ 160–165 ppm) .
Q. What purification techniques are effective for isolating this compound?
- Flash chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) removes unreacted starting materials .
- Recrystallization from ethanol/water mixtures improves crystallinity, with yields ~75–85% .
- Ion-exchange chromatography isolates the hydrochloride salt by replacing counterions (e.g., Cl− vs. Br−) .
Advanced Research Questions
Q. What mechanisms of action are hypothesized based on structural analogs, and how are these investigated?
- Target engagement: Similar benzothiazole derivatives inhibit kinases (e.g., EGFR) or modulate apoptosis via Bcl-2/Bax pathways .
- Experimental approaches:
- Molecular docking: Predicts binding affinity to ATP-binding pockets (e.g., using AutoDock Vina with PDB: 1M17) .
- Cellular assays: MTT assays (e.g., IC50 values in cancer cell lines like MCF-7) validate cytotoxicity, with dose-response curves to confirm target specificity .
Q. How can reaction conditions be optimized to address low yields or byproduct formation?
- Byproduct mitigation:
- Side reaction: Hydrolysis of the morpholinoethyl group under acidic conditions. Solution: Use milder acids (e.g., HCl/dioxane instead of HCl/water) .
- Racemization: Minimized by maintaining pH <7 during amide coupling .
- Yield optimization:
- DoE (Design of Experiments): Vary solvent (DMF vs. THF), temperature (40–80°C), and catalyst loading to identify Pareto-optimal conditions .
Q. How should contradictory biological activity data between derivatives be analyzed?
- Case study: Fluorinated vs. methoxy-substituted analogs show divergent antibacterial activity (e.g., MIC = 2 µg/mL vs. >64 µg/mL) .
- Resolution strategies:
- SAR analysis: Compare substituent effects (e.g., electron-withdrawing F vs. electron-donating OCH3) on target binding .
- Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit varying enzymatic inhibition (e.g., IC50 from 0.1 µM to >10 µM)?
- Key variables:
- Substituent position: 6-Fluorobenzo[d]thiazole derivatives show 10x higher potency than 5-methoxy analogs due to improved hydrophobic interactions .
- Salt form: Hydrochloride salts may exhibit better solubility (e.g., ~20 mg/mL in PBS) than free bases, affecting assay results .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
